molecular formula C9H17N3O B2867389 N-allyl-2-piperazin-1-ylacetamide CAS No. 875160-64-8

N-allyl-2-piperazin-1-ylacetamide

Cat. No.: B2867389
CAS No.: 875160-64-8
M. Wt: 183.255
InChI Key: JCJNDVCPEKLBEG-UHFFFAOYSA-N
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Description

N-Allyl-2-piperazin-1-ylacetamide is a chemical compound with the molecular formula C9H17N3O and a molecular weight of 183.25 g/mol . Its structure features a piperazine ring linked to an acetamide group with an allyl substituent, as defined by the SMILES string C=CCNC(=O)CN1CCNCC1 . This specific arrangement places it in a class of piperazine-acetamide hybrids that are of significant interest in modern medicinal chemistry research . Piperazine-based acetamides are frequently utilized as key synthetic intermediates or building blocks in the design and synthesis of novel bioactive molecules . For instance, compounds sharing this core scaffold have been investigated in scientific studies for generating libraries of quinazolinone derivatives, which are then evaluated for potential biological activities . Researchers value this compound for its utility in constructing more complex molecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available safety data for handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-yl-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-2-3-11-9(13)8-12-6-4-10-5-7-12/h2,10H,1,3-8H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJNDVCPEKLBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875160-64-8
Record name 2-(piperazin-1-yl)-N-(prop-2-en-1-yl)acetamide
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Synthetic Methodologies and Chemical Derivatization of N Allyl 2 Piperazin 1 Ylacetamide Analogues

Strategic Approaches for the Synthesis of the N-allyl-2-piperazin-1-ylacetamide Core Structure

The construction of the fundamental this compound framework relies on the sequential or convergent assembly of its three key components: the piperazine (B1678402) ring, the acetamide (B32628) linker, and the N-allyl group. The synthetic strategy often dictates the order of assembly to achieve optimal yields and regioselectivity.

Amidation and Amination Techniques for Acetamide Scaffold Assembly

The formation of the acetamide linkage is a critical step in assembling the core structure. This is typically achieved through nucleophilic substitution or amide coupling reactions. A prevalent method involves the reaction of a piperazine-containing nucleophile with an electrophilic two-carbon unit, such as a haloacetamide.

For instance, a common pathway is the N-alkylation of a suitable piperazine with a haloacetamide. In a related synthesis, various anilines are reacted with bromoacetyl bromide to form intermediate α-bromoacetanilides, which are then coupled with a piperazine derivative. researchgate.net Similarly, the synthesis of N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide is accomplished by reacting the corresponding 2-chloroacetamide (B119443) derivative with piperazine. nih.gov This general strategy can be adapted by using N-allyl-2-chloroacetamide as the electrophile, which reacts with piperazine to form the target scaffold.

Alternatively, the synthesis can proceed by first establishing the piperazine-acetamide connection. This can be done by reacting piperazine with chloroacetyl chloride, followed by a subsequent amination step with allylamine (B125299) to form the final N-allyl amide bond. Modern amidation techniques, such as those mediated by silanes, offer efficient, metal-free alternatives for forming the amide bond from carboxylic acids and amines. nottingham.ac.uk The synthesis of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, a related structure, was achieved through amidation using a coupling reagent followed by amination, highlighting a viable synthetic route. researchgate.net

Cyclization Reactions for Piperazine Ring Formation

Common approaches include:

Reductive Cyclization : A general method involves the catalytic reductive cyclization of dioximes. This strategy allows for the construction of the piperazine ring from primary amines, which undergo a double Michael addition to nitrosoalkenes, followed by a stereoselective cyclization. nih.govresearchgate.net

Intramolecular Nucleophilic Substitution : Piperazine derivatives can be synthesized via one-step cyclization of precursors like N-substituted diethanolamines or other linear diamine precursors under mild conditions. acs.org

Palladium-Catalyzed Carboamination : Enantiomerically enriched piperazines can be prepared stereoselectively through Pd-catalyzed carboamination reactions between aryl or alkenyl halides and substituted ethylenediamine (B42938) derivatives. nih.gov This method allows for the modular construction of piperazines with defined substitution patterns.

Dimerization and Ring Expansion : Novel methods include the Ti(NMe2)4-mediated [3+3] cyclodimerization of azomethine ylides to form highly substituted piperazine backbones. cas.cn Additionally, the ring-opening dimerization of non-activated aziridines in the presence of specific catalysts can yield 2,5-disubstituted piperazines regioselectively. nih.gov

Reduction of Precursors : A straightforward route to piperazines involves the reduction of diketopiperazines or piperazin-2-ones, which can be formed from the dimerization of amino acids. nih.govresearchgate.netcaltech.edu

Regioselective Introduction of the Allyl Moiety

The introduction of the allyl group onto the acetamide nitrogen must be controlled to prevent side reactions, such as alkylation at the N4 position of the piperazine ring. The regioselectivity is typically dictated by the synthetic route.

One primary strategy involves using N-allyl-2-chloroacetamide as a key building block. This intermediate can be synthesized and then reacted with piperazine. The greater nucleophilicity of the secondary amine within the piperazine ring directs the initial attack on the chloroacetamide. However, to ensure the final product is N-allyl-2-piperazin-1-yl -acetamide and not a bis-alkylated product, reaction conditions must be carefully controlled, often by using an excess of piperazine.

Another route involves the initial synthesis of 1-allylpiperazine . This synthon can then be acylated at the N4 position. However, this approach is not suitable for creating the title compound where the allyl group is on the acetamide nitrogen.

A more controlled approach involves a multi-step sequence starting with a differentially protected piperazine, such as N-Boc-piperazine. The free secondary amine can be reacted with chloroacetyl chloride, followed by amination with allylamine to form N-allyl-2-(4-Boc-piperazin-1-yl)acetamide. The final deprotection step would then yield the desired core structure. This ensures the precise placement of the allyl group. The allyl group itself is a reactive moiety, susceptible to further transformations such as anti-Markovnikov hydrofluorination, which can be used for subsequent derivatization. rsc.org

Synthesis of this compound Derivatives and Related Analogues

The this compound scaffold serves as a versatile template for creating a library of analogues through functionalization at two primary sites: the piperazine N4-nitrogen and the acetamide moiety.

Functionalization Strategies on the Piperazine Nitrogen Atom

The secondary amine at the N4 position of the piperazine ring is a prime site for chemical modification, allowing for the introduction of a wide array of substituents to modulate the compound's properties. Standard N-alkylation, N-arylation, and acylation reactions are commonly employed.

Research has shown the successful introduction of various groups at this position:

Heteroaryl Groups : Substituted piperazines can be prepared by reacting 1-piperazine-substituted cycloalkane[c]pyridines or pyrano[3,4-c]pyridines with electrophiles. nih.gov In another example, a nitropyridine moiety was introduced by reacting 2-chloro-3-nitropyridine (B167233) with piperazine, which was then further elaborated. nih.gov

Acyl Groups : The N4-nitrogen can be acylated to introduce new functionalities. For example, N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide was reacted with chloroacetyl chloride to yield the N-chloroacetyl derivative, which serves as a precursor for further substitution. nih.gov The compound N-allyl-2-(4-(but-2-ynoyl)piperazin-1-yl)acetamide features a but-2-ynoyl group at this position, demonstrating the feasibility of adding alkynyl moieties. bldpharm.com

Aryl and Substituted Aryl Groups : A diverse set of arylamide derivatives have been synthesized by coupling various substituted phenylpiperazines with a chloroacetamide core, introducing groups like 4-fluorophenyl, 4-chlorophenyl, and 4-bromophenyl onto the piperazine nitrogen. nih.gov

Table 1: Examples of Functionalization at the Piperazine N4-Nitrogen

Precursor Scaffold Reagent/Reaction Type N4-Substituent Reference
Piperazine 2-Chloro-3-nitropyridine 3-Nitropyridin-2-yl nih.gov
Substituted Piperazine 2-chloro-N-1,3-thiazol-2-ylacetamide Pyridine/Pyrane Fused Ring nih.gov
Piperazine-acetamide Chloroacetyl chloride Chloroacetyl nih.gov
Piperazine-acetamide Various anilines (after chloroacetylation) Arylaminocarbonylmethyl nih.gov
Phenylpiperazine Chloroacetamide derivative Phenyl researchgate.net
Substituted Phenylpiperazines Chloroacetamide derivative 4-Fluorophenyl, 4-Bromophenyl nih.gov
Piperazine But-2-ynoyl chloride (or equivalent) But-2-ynoyl bldpharm.com

Chemical Modifications of the Acetamide Moiety

The acetamide portion of the molecule, including the N-allyl group, offers another handle for chemical diversification. Modifications can involve replacing the allyl group with other substituents or altering the acetamide backbone.

Variation of the N-Substituent : The most common modification involves replacing the N-allyl group with other functionalities. Numerous studies report the synthesis of libraries where this position is occupied by a range of substituted aryl groups. This is typically achieved by reacting a 2-(4-substituted-piperazin-1-yl)acetyl chloride or similar activated species with various anilines or other primary amines. researchgate.netnih.govnih.gov For example, a series of N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives were synthesized, showcasing modification of both the N-substituent and the acetyl backbone (propanamide instead of acetamide). nih.gov

Modification of the Allyl Group : The double bond of the N-allyl group is reactive and can be used as a handle for further functionalization. While direct examples on the title compound are scarce, related N-allylic derivatives have been shown to undergo reactions like anti-Markovnikov hydrofluorination, converting the allyl group into a 2-fluoropropyl group. rsc.org Radical cyclizations have also been observed on related piperazine derivatives containing both allyl and acryloyl moieties, though the reaction occurred selectively on the acryloyl portion. nih.gov

Modification of the Acetyl Backbone : The methylene (B1212753) group of the acetamide can also be a site for substitution, although this is less common. Syntheses of N-aryl-2-(...piperazin-1-yl)propanamide derivatives demonstrate that substitution at the α-carbon of the amide is feasible, creating a chiral center. nih.gov Direct C-H functionalization of the α-carbon on piperazine rings has been extensively studied and could potentially be applied to the acetamide methylene group under specific catalytic conditions. mdpi.comacs.org

Table 2: Examples of Chemical Modifications of the Acetamide Moiety

Modification Strategy Example of New Moiety Synthetic Approach Reference
Replacement of N-Allyl N-Aryl (various substitutions) Reaction of piperazine-acetic acid derivative with anilines researchgate.netnih.gov
Replacement of N-Allyl N-(3-hydroxy-4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl) Reaction of a complex chloroacetamide with piperazine nih.gov
Modification of Allyl Group 2-Fluoropropyl Hydrofluorination of the allyl double bond rsc.org
Modification of Acetyl Backbone Propanamide (α-methyl) Use of 2-chloropropanamide derivatives in synthesis nih.gov

Incorporation of Diverse Heterocyclic and Aromatic Substituents

Researchers have successfully incorporated a range of heterocyclic systems. For instance, benzothiazole (B30560) derivatives have been synthesized by reacting 2-amino-substituted benzothiazoles with chloroacetyl chloride to form an intermediate, which is then coupled with a piperazine derivative. nih.gov One common pathway involves the initial acylation of 2-aminobenzothiazoles, followed by substitution with piperazine to yield N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamides. nih.gov Similarly, thiazole-containing analogues have been prepared through the cyclization of phenacyl bromides with thiourea, followed by acylation and subsequent reaction with piperazine. nih.gov

Triazole-based derivatives represent another significant class. A common synthetic route starts with a substituted piperazine, such as 1-(4-fluorophenyl)piperazine, which is converted to a hydrazide intermediate. researchgate.net This hydrazide can then be reacted with isothiocyanates to form thiocarbamides, which are subsequently cyclized to afford the triazole ring system. researchgate.net The synthesis of compounds like N-((4-phenyl-5-(2-(4-(m-tolyl)piperazin-1-yl)acetamido)-4H-1,2,4-triazol-3-yl)methyl)benzamide showcases the complexity and multi-step nature of these syntheses, combining piperazine, triazole, and aromatic amide functionalities.

Furthermore, the thiadiazole heterocycle has been incorporated. One method involves reacting 2-amino-5-heptadecyl-1,3,4-thiadiazole with chloroacetyl chloride to produce an N-(5-heptadecyl-1,3,4-thiadiazol-2-yl)acetamide intermediate. scirp.org This intermediate is then reacted with piperazine to yield the final N-(5-heptadecyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide. scirp.org

The incorporation of complex aromatic systems is exemplified by the synthesis of a piperazine-embedded azadibenzo[a,g]corannulene analogue. bohrium.com This advanced synthesis involves a multi-step process, including a key palladium-catalyzed intramolecular C–H activation, demonstrating the possibility of attaching large, polycyclic aromatic hydrocarbons to the piperazine scaffold. bohrium.com

The table below summarizes various heterocyclic and aromatic substituents that have been successfully incorporated into piperazine acetamide structures.

Substituent ClassSpecific MoietyStarting Materials ExampleReference
Heterocyclic Benzothiazole2-aminobenzothiazoles, chloroacetyl chloride, piperazine nih.gov
ThiazoleSubstituted phenacyl bromides, thiourea, chloroacetyl chloride nih.gov
1,2,4-Triazole1-(4-fluorophenyl)piperazine, ethyl bromoacetate, hydrazine, isothiocyanates researchgate.net
1,3,4-Thiadiazole2-amino-5-heptadecyl-1,3,4-thiadiazole, chloroacetyl chloride, piperazine scirp.org
Aromatic AzadibenzocorannuleneQuinoline derivatives, cyclic diaryliodonium salts bohrium.com
Phenyl1-phenylpiperazine, 2-chloroacetamide derivatives researchgate.net

Development and Optimization of Synthetic Protocols for this compound Class Compounds

The synthesis of this compound and its analogues is predominantly achieved through a convergent approach that involves the formation of an amide bond and a carbon-nitrogen bond. The most common and direct method is the reaction between a piperazine derivative and an N-allyl-2-haloacetamide, typically 2-chloro-N-allylacetamide. This nucleophilic substitution reaction is a cornerstone for creating a wide variety of analogues. scirp.orgmdpi.com

Optimization of these protocols often focuses on improving yields, simplifying purification processes, and employing more environmentally benign conditions. For instance, the choice of base and solvent can be critical. Reactions are frequently carried out in polar aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a base such as potassium carbonate or triethylamine (B128534) to neutralize the hydrohalic acid byproduct. scirp.orgresearchgate.net

Alternative strategies involve building the molecule in a different sequence. One such method is the coupling of a piperazine-acetic acid derivative with allylamine. This involves first reacting piperazine with an activated acetic acid, like chloroacetyl chloride, to form 2-(piperazin-1-yl)acetyl chloride, which is then reacted with allylamine. More commonly, 1-(chloroacetyl)piperazine could be reacted with allylamine, or piperazine could be reacted with N-allyl-2-chloroacetamide. The latter is a widely used approach for generating libraries of such compounds. mdpi.com

The development of "green" synthetic methods is an ongoing effort in this field. researchgate.net This includes the use of microwave-assisted synthesis to reduce reaction times and the exploration of safer solvents and catalysts. researchgate.netresearchgate.net For example, the synthesis of certain piperazine-based heterocyclic compounds has been examined under both conventional heating and microwave irradiation to compare efficiency. researchgate.net

Another key aspect of protocol development is the synthesis of the substituted piperazine precursors themselves. Methods like Buchwald-Hartwig amination and reductive amination are frequently employed to create the N-aryl or N-heteroaryl piperazines that are subsequently used in the final coupling step. mdpi.com For example, the large-scale synthesis of the drug Venetoclax, which contains a piperazine moiety, was optimized to minimize the formation of byproducts by using an excess of piperazine in the initial substitution step, followed by a reductive amination to introduce the second substituent. mdpi.com

The table below outlines common synthetic reactions and conditions used in the preparation of this class of compounds.

Reaction TypeKey ReagentsTypical ConditionsPurposeReference
Nucleophilic SubstitutionN-allyl-2-chloroacetamide, Substituted PiperazineK₂CO₃, Dichloromethane (DCM) or AcetoneForms the core piperazin-1-yl-acetamide structure scirp.orgresearchgate.net
Amide CouplingCarboxylic acid, Amine, Coupling Agent (e.g., DIC, HOBt)Basic media, Room TemperatureForms the acetamide linkage from a pre-formed piperazine acetic acid researchgate.netresearchgate.net
Reductive AminationPiperazine, Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Dichloroethane (DCE)Used to prepare complex N-substituted piperazine precursors mdpi.com
Buchwald-Hartwig AminationAryl halide, Piperazine, Palladium catalyst, LigandToluene, Base (e.g., NaOtBu)Forms N-aryl piperazine precursors mdpi.com
Microwave-Assisted SynthesisReactants (e.g., hydrazide, isothiocyanates)Specific solvent and temperature under microwave irradiationTo accelerate reaction rates and improve yields researchgate.net

These optimized protocols and synthetic methodologies provide a robust framework for the continued exploration and development of novel compounds within the this compound class. nih.gov

Preclinical Pharmacological Investigations of N Allyl 2 Piperazin 1 Ylacetamide and Its Analogues

In Vitro Biological Activities of N-allyl-2-piperazin-1-ylacetamide Derivatives

The core structure of this compound, featuring a piperazine (B1678402) ring linked to an acetamide (B32628) moiety, serves as a versatile scaffold in medicinal chemistry. researchgate.net This nucleus has been extensively modified to create a diverse library of analogues, which have been subjected to a wide array of preclinical pharmacological investigations. These in vitro studies have unveiled a broad spectrum of biological activities, highlighting the therapeutic potential of this chemical class across various disease areas. The flexibility of the piperazine ring allows for the introduction of various substituents, which significantly influences the pharmacological profile of the resulting derivatives. researchgate.netijrrjournal.com

Evaluation of Antimicrobial Spectrum (Antibacterial, Antifungal)

Derivatives of the piperazine-acetamide scaffold have demonstrated a notable range of antimicrobial activities. Studies have shown that these compounds possess efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.

A series of substituted phenyl acetamide piperazine derivatives were evaluated for their antimicrobial effects. derpharmachemica.com The antibacterial activity was tested against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. derpharmachemica.com Similarly, their antifungal potential was assessed against Candida albicans and Aspergillus niger. derpharmachemica.comijbpas.com One particular study highlighted a compound that showed good antifungal activity against Aspergillus niger when compared to the standard drug Griseofulvin. derpharmachemica.com

In another study, synthesized piperazine derivatives showed significant activity against bacterial strains like Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli, with Gentamycin used as a standard. nih.gov However, these compounds were found to be less active against the tested fungi, Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.gov Further research on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides revealed potent antibacterial action, particularly against Listeria monocytogenes. nih.gov Notably, some of these derivatives were more potent than ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA), and also showed better activity than ampicillin against P. aeruginosa and E. coli. nih.gov The best antifungal activity in this series was also noted, with Trichoderma viride being the most sensitive fungus. nih.gov

The antimicrobial potential of these compounds is often linked to their specific structural modifications. For instance, a series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide sulfonamides and its alkylated derivatives were synthesized and screened, with some showing significant antibacterial and antifungal activities. orientjchem.org Hybrid compounds combining quinazolinone and piperazine structures also demonstrated impressive antimicrobial effects against a panel of microbes including S. aureus, Bacillus subtilis, E. coli, P. aeruginosa, and C. albicans. ijpras.com

Table 1: Antimicrobial Activity of Selected Piperazine-Acetamide Analogues

Compound TypeTest OrganismActivity NotedReference
Substituted phenyl acetamide piperazine derivativesAspergillus nigerGood antifungal activity compared to Griseofulvin derpharmachemica.com
Substituted piperazine derivativesS. aureus, P. aeruginosa, S. epidermidis, E. coliSignificant antibacterial activity compared to Gentamycin nih.gov
2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamidesListeria monocytogenesMost sensitive bacterium nih.gov
2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamidesMethicillin-resistant S. aureus (MRSA)More potent than ampicillin nih.gov
Quinazolinone-piperazine hybridsS. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicansImpressive antibacterial and antifungal properties ijpras.com

Assessment of Antiproliferative and Antitumor Potency in Cancer Cell Lines

The cytotoxic potential of this compound analogues has been extensively evaluated against a variety of human cancer cell lines. These studies have revealed that specific structural modifications to the piperazine-acetamide core can lead to potent antiproliferative activity.

For example, a series of novel piperazine-linked bergenin (B1666849) derivatives, which incorporate a piperazin-1-yl-acetamide linker, were tested against a panel of human cancer cells. researchgate.netnih.gov Compounds showed significant cytotoxic activity, particularly against tongue and oral cancer cell lines. researchgate.netnih.gov Further analysis indicated that these compounds induced cell cycle arrest at the G0/G1 phase and promoted apoptosis in tongue cancer cells. researchgate.net

Benzothiazole-piperazine derivatives have also been a focus of anticancer research. One study reported the cytotoxic activities of ten such derivatives against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. bilkent.edu.tr Most of the tested compounds were active, with one derivative, in particular, showing high cytotoxicity against all three cell lines. bilkent.edu.tr Another study synthesized N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides and found strong antiproliferative activity against HeLa (cervical cancer) and A549 (lung cancer) cell lines, with one compound exhibiting an IC50 value of 1.6 µM on HeLa cells. nih.gov

The introduction of different functional groups to the piperazine-acetamide scaffold has been a key strategy. A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects against four human cancer cell lines (K562, Colo-205, MDA-MB 231, IMR-32). nih.gov Several compounds in this series showed good activity on most of the cell lines. nih.gov Similarly, the modification of natural products like artemisinin (B1665778) with a piperazine-acetamide moiety has led to derivatives with significantly increased inhibitory effects on certain cancer cells. nih.gov

Table 2: Antiproliferative Activity of Selected Piperazine-Acetamide Analogues

Compound SeriesCancer Cell Line(s)Key Finding (e.g., IC50)Reference(s)
Piperazine-linked bergenin hybridsTongue and Oral CancerPotent cytotoxic activity, G0/G1 cell cycle arrest researchgate.netnih.gov
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamidesHeLa (Cervical), A549 (Lung)IC50 = 1.6 µM (HeLa) nih.gov
Benzothiazole-piperazine derivativesHUH-7 (Liver), MCF-7 (Breast), HCT-116 (Colorectal)Broad activity, with one compound highly cytotoxic bilkent.edu.tr
Artemisinin-piperazine amide derivativesMCF-7 (Breast)IC50 = 2.1 µM nih.gov
2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivativesColo-205, MDA-MB 231, IMR-32Good activity against multiple cell lines nih.gov

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, Cathepsin K)

Analogues of this compound have been identified as potent inhibitors of several key enzymes implicated in disease, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cathepsin K.

Cholinesterase Inhibition: The inhibition of AChE and BChE is a primary strategy for the treatment of Alzheimer's disease. tandfonline.com Numerous studies have synthesized and evaluated piperazine-acetamide derivatives for this purpose. In one study, new 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives were screened for their anticholinesterase activity. tandfonline.comresearchgate.net Several compounds showed potent inhibition of AChE, with one derivative (5o) having an IC50 value of 0.011 µM, which was more potent than the standard drug donepezil (B133215) (IC50 = 0.054 µM). tandfonline.comresearchgate.net These compounds, however, did not show notable inhibitory activity against BChE. tandfonline.comresearchgate.net

Conversely, other series have shown selective or dual inhibition. A study on N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[piperazine]acetamide derivatives found a compound (3c) with AChE inhibitory activity (IC50 = 0.030 µM) comparable to donepezil, while none of the compounds in this series showed BChE activity. nih.gov In contrast, a different series of 2-(9-acridinylamino)-2-oxoethyl piperazine derivatives showed potent BChE inhibition, with the most active compound being 15.4-fold more effective than donepezil against BChE. mdpi.com Other piperazine derivatives have been reported with IC50 values for AChE and BChE in the low micromolar range. nih.gov

Cathepsin K Inhibition: Cathepsin K, a cysteine protease crucial for bone resorption, is a target for osteoporosis treatment. researchgate.netmdpi.com Piperazine-containing analogues have been investigated as cathepsin K inhibitors. researchgate.netgoogle.com For instance, balicatib, a basic peptidic nitrile inhibitor with an N-propylpiperazine substituent, showed potent human Cathepsin K inhibition. nih.gov The basic and lipophilic nature of aryl-piperazine-containing analogues can lead to their accumulation in lysosomes, the site of cathepsin action. researchgate.net The development of selective Cathepsin K inhibitors aims to reduce bone resorption without affecting bone formation. nih.govnih.gov

Table 3: Enzyme Inhibitory Activity of Selected Piperazine-Acetamide Analogues

Compound SeriesTarget EnzymeKey Finding (e.g., IC50)Reference(s)
2-(4-substituted piperazin-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamidesAcetylcholinesterase (AChE)Compound 5o: IC50 = 0.011 µM tandfonline.comresearchgate.net
N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[piperazine]acetamidesAcetylcholinesterase (AChE)Compound 3c: IC50 = 0.030 µM nih.gov
2-(9-acridinylamino)-2-oxoethyl piperazine derivativesButyrylcholinesterase (BChE)Most active compound 15.4-fold more potent than donepezil mdpi.com
General piperazine derivativesAcetylcholinesterase (AChE)IC50 range: 4.59-6.48 µM nih.gov
General piperazine derivativesButyrylcholinesterase (BChE)IC50 range: 4.85-8.35 µM nih.gov
N-propylpiperazine substituted nitrile (Balicatib)Cathepsin KPotent inhibition (IC50 = 1.4 nM) nih.gov

Receptor Binding and Modulation Studies (e.g., Amine Reuptake Transporters, Histamine (B1213489) Receptors)

The piperazine scaffold is a well-established pharmacophore for targeting various neurotransmitter receptors in the central nervous system. researchgate.netijrrjournal.com Derivatives of this compound have been evaluated for their ability to bind to and modulate the activity of amine reuptake transporters and histamine receptors, among others.

Amine Reuptake Transporters: Piperazine derivatives have been investigated as inhibitors of serotonin (B10506) reuptake. ijrrjournal.com For example, 2-piperazin-1-ylquinoline analogues have been developed as dual serotonin reuptake inhibitors and serotonin 5-HT1A receptor antagonists, a profile considered beneficial for antidepressant action. nih.gov One compound from this series exhibited potent functional activities at both the serotonin transporter and the 5-HT1A receptor. nih.gov The interaction of piperazine compounds with monoamine neurochemical pathways often occurs through direct receptor binding or by modulating reuptake mechanisms. researchgate.net

Histamine Receptors: The piperazine moiety is a key structural feature in many histamine receptor antagonists. ijrrjournal.com New 4-(diphenylmethyl)-1-piperazine derivatives with a terminal amide fragment demonstrated moderate to potent in vitro histamine H1-receptor antagonistic activity. ijrrjournal.com Furthermore, piperazine derivatives have been explored as ligands for the histamine H3 receptor, which acts as a presynaptic autoreceptor regulating histamine release and a heteroreceptor modulating other neurotransmitters. nih.gov Some N-substituted piperazine derivatives have been evaluated for their ability to act on histamine H3 receptors and simultaneously modulate cancer multidrug resistance proteins. bohrium.com

Other Receptors: Beyond these, piperazine derivatives have shown affinity for a wide range of other receptors. Studies have presented the synthesis and evaluation of piperazine-based derivatives as ligands for sigma receptors, with some compounds showing high affinity and selectivity for the σ1 subtype. nih.gov For instance, a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, a close analogue, was identified with a 96-fold selectivity for σ1 over σ2 receptors (Kiσ1 = 0.96 nM). nih.gov The phenylacetamide portion of some derivatives has also been shown to interact with sigma-1 receptors with moderate affinity. nih.gov

Antiviral Activity Assessments (e.g., Anti-HIV)

The piperazine nucleus is a structural component in various compounds explored for their antiviral properties, including activity against the human immunodeficiency virus (HIV). researchgate.net However, research specifically detailing the anti-HIV activity of this compound and its direct analogues is limited.

One study synthesized a series of N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides, which share the core piperazine-acetamide structure. researchgate.net These compounds, along with related derivatives, were screened for their inhibitory activity against HIV-1 and HIV-2. researchgate.net The results indicated that no significant anti-HIV activity was observed for the tested compounds in this particular series. researchgate.net

Despite this specific finding, the broader class of piperazine derivatives continues to be of interest in antiviral research. Other studies have developed different types of piperazine-containing molecules, such as diarylpyrimidine derivatives bearing a piperazine sulfonyl group, which have shown potent activity as HIV-1 non-nucleoside reverse transcriptase inhibitors. nih.gov One such compound, 18b1, displayed excellent anti-HIV-1 potency with an EC50 value of 0.0014 µM. nih.gov This suggests that while not all piperazine-acetamide scaffolds may be active, the piperazine ring itself remains a valuable component in the design of novel anti-HIV agents. google.com

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory potential of this compound derivatives can be inferred from their interactions with specific biological targets known to play a role in inflammatory pathways. Direct in vitro studies focusing solely on the anti-inflammatory profile of these specific compounds are not extensively reported, but their activity at certain receptors and enzymes is indicative of such effects.

For example, the antagonism of histamine H1 receptors by piperazine derivatives is a well-established mechanism for anti-inflammatory and anti-allergic effects. ijrrjournal.com Several series of piperazine derivatives have been shown to possess potent H1-receptor antagonistic activity, which is a cornerstone of treating inflammatory conditions. ijrrjournal.com Additionally, histamine H3 receptor ligands can modulate the release of numerous neurotransmitters, and H4 receptor ligands are also being investigated for their potential in treating inflammatory conditions. ijrrjournal.comnih.gov

Furthermore, the inhibition of enzymes involved in inflammatory processes can contribute to an anti-inflammatory profile. While primarily studied in the context of Alzheimer's disease, cholinesterases like AChE and BChE also play a role in inflammation. tandfonline.comresearchgate.net The cholinergic anti-inflammatory pathway, for instance, involves the inhibition of pro-inflammatory cytokine synthesis. Therefore, the potent AChE inhibitory activity demonstrated by some piperazine-acetamide analogues could confer immunomodulatory effects. tandfonline.comresearchgate.net

The piperazine moiety itself is found in many compounds with a wide range of biological activities, including anti-inflammatory effects. ijpras.comresearchgate.net This suggests that the this compound scaffold is a promising starting point for the development of novel anti-inflammatory and immunomodulatory agents, though more direct and specific in vitro investigations are needed to fully characterize these properties.

Anthelmintic and Antiparasitic Evaluations

The piperazine nucleus has long been a cornerstone in the development of anthelmintic agents, with its derivatives showing efficacy against a range of parasitic worms. researchgate.net Research into analogues of this compound, particularly those incorporating a benzimidazole (B57391) moiety, has yielded compounds with significant anthelmintic properties.

A notable study involved the synthesis of alkyl 5(6)-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates. nih.gov These compounds were evaluated for their effectiveness against various helminths in animal models. Specifically, methyl 5(6)-(4-benzoylpiperazin-1-yl)benzimidazole-2-carbamate (Compound 31 ), methyl 5(6)-[4-(2-furoyl)piperazin-1-yl]benzimidazole-2-carbamate (Compound 34 ), and methyl 5(6)-[4-[(diethylamino)carbonyl]piperazin-1-yl]benzimidazole-2-carbamate (Compound 36 ) demonstrated complete elimination of the tapeworm Hymenolepis nana in rats. nih.gov Furthermore, compounds 34 and 36 were also effective against the microfilariae and adult worms of Litomosoides carinii in cotton rats. nih.gov

In another investigation, piperazine benzimidazole derivatives were assessed for their antiparasitic capabilities. Compound 7c from this series showed remarkable efficacy, achieving a 92.7% reduction in parasite activity at a concentration of 100 μg/mL after 48 hours. researchgate.net These findings highlight the potential of piperazine-based compounds as lead structures for novel antiparasitic drugs. nih.govgoogle.com

Table 1: Anthelmintic Activity of Piperazine Analogues

Compound Target Parasite Animal Model Outcome Reference
Methyl 5(6)-(4-benzoylpiperazin-1-yl)benzimidazole-2-carbamate (31) Hymenolepis nana Rat 100% elimination of tapeworms nih.gov
Methyl 5(6)-[4-(2-furoyl)piperazin-1-yl]benzimidazole-2-carbamate (34) Hymenolepis nana Rat 100% elimination of tapeworms nih.gov
Methyl 5(6)-[4-(2-furoyl)piperazin-1-yl]benzimidazole-2-carbamate (34) Litomosoides carinii Cotton Rat Killed microfilariae and adult worms nih.gov
Methyl 5(6)-[4-[(diethylamino)carbonyl]piperazin-1-yl]benzimidazole-2-carbamate (36) Hymenolepis nana Rat 100% elimination of tapeworms nih.gov
Methyl 5(6)-[4-[(diethylamino)carbonyl]piperazin-1-yl]benzimidazole-2-carbamate (36) Litomosoides carinii Cotton Rat Killed microfilariae and adult worms nih.gov
Compound 7c (a piperazine benzimidazole) Not Specified In vitro 92.7% reduction in parasite activity researchgate.net

In Vivo Efficacy and Preclinical Model Studies of this compound Related Compounds

Neurodegenerative Disease Models (e.g., Alzheimer's Disease Pathology)

The complex nature of neurodegenerative disorders like Alzheimer's disease (AD) necessitates the development of multifunctional compounds that can address various pathological pathways, including the aggregation of amyloid-beta (Aβ) and tau proteins, and cholinergic deficits. nih.govnih.gov Piperazine derivatives have emerged as a promising scaffold in this area.

Studies on piperazine-substituted oxadiazoles (B1248032) have indicated their potential for AD treatment. Specifically, compounds VSM 2 and VSM 4 demonstrated strong binding affinities to N1 Neuraminidase, an enzyme implicated in neuroinflammation and neurodegeneration, suggesting a potential therapeutic application. cuestionesdefisioterapia.com The exploration of molecules targeting key enzymes like acetylcholinesterase (AChE) is a major strategy in AD research. mdpi.com Indole-based compounds featuring a piperazine linker have been designed as dual-binding site inhibitors of cholinesterases, aiming to interact with both the catalytic and peripheral anionic sites of the enzyme, which may also help prevent Aβ aggregation. nih.gov The use of various animal models, including the fruit fly Drosophila melanogaster, is crucial for screening compounds with therapeutic potential for these debilitating diseases. frontiersin.org

Infectious Disease Models

The piperazine moiety is a common feature in molecules investigated for activity against various infectious agents. researchgate.net Research has extended to evaluating piperazine-containing compounds in models of viral and bacterial infections.

In the context of viral diseases, certain piperazine analogues have been studied for their anti-HIV potential. A series of 6-arylsulfanyl-1,3-dimethyl-5-nitro-1H-pyrimidin-2,4-diones, which are structurally distinct from this compound but share the theme of heterocyclic chemistry in drug discovery, were evaluated. Compound 13 in this series showed some selective activity against HIV-2. researchgate.net

For bacterial infections, piperazine derivatives have been explored for their anti-tubercular properties. The molecular hybridization of N-benzyl benzo[d]thiazole-2-carboxamides with piperazines has led to the synthesis of compounds evaluated against M. tuberculosis. rsc.org This highlights the versatility of the piperazine scaffold in designing agents for various infectious disease models.

Cancer Xenograft Models

Cancer xenograft models, where human tumor cells are implanted into immunocompromised animals, are a critical tool in preclinical oncology for evaluating the in vivo efficacy of new therapeutic agents. nih.gov While direct xenograft data for this compound is not available, studies on structurally related acetamide analogues provide insights into their potential antiproliferative effects.

A series of N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamides were designed and tested for their in vitro antiproliferative activity against a panel of human cancer cell lines. preprints.org These compounds were particularly effective against the invasive breast cancer cell line MDA-MB-231. The results showed that compounds 7h and 7i had the most potent inhibitory activity against this cell line. Compound 7a and 7j also showed notable inhibition. preprints.org Although these are in vitro results, they are crucial for selecting candidates for further in vivo evaluation in xenograft models, such as those established for breast, colon, or prostate cancer. nih.govacs.orgnih.gov The strong in vitro performance of these acetamide derivatives makes them promising candidates for future cancer xenograft studies. preprints.org

Table 2: In Vitro Antiproliferative Activity of Benzimidazole Acetamide Analogues

Compound Cell Line Cancer Type IC₅₀ (μg/ml) Reference
7a MDA-MB-231 Invasive Breast Cancer 38 preprints.org
7h MDA-MB-231 Invasive Breast Cancer 17 preprints.org
7i MDA-MB-231 Invasive Breast Cancer 27 preprints.org
7j MDA-MB-231 Invasive Breast Cancer 67 preprints.org
7i A549 Lung Cancer 30 preprints.org
7i MCF-7 Breast Cancer 14 preprints.org
7i U87 Glioblastoma 17 preprints.org

Behavioral and Psychotropic Activity in Animal Models (e.g., Antipsychotic, Anxiolytic, Antidepressant Potential)

Analogues of this compound have been extensively investigated for their effects on the central nervous system, with many derivatives showing potential as antipsychotic, anxiolytic, and antidepressant agents in various animal models. researchgate.net

Antipsychotic Potential: Several series of piperazinyl acetamides have been synthesized and evaluated for atypical antipsychotic activity. A study on 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides found that these compounds exhibited an atypical antipsychotic-like profile in mouse models, such as the apomorphine-induced climbing behavior test. arabjchem.org Compound 3b (2-[4-(2-Methoxyphenyl) piperazin-1-yl]-N-benzylacetamide) emerged as a particularly promising lead from this series. arabjchem.org Similarly, N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides were screened, with compound P4 identified as the most active in D2 and 5-HT2A antagonism assays. nih.gov The mechanism of these compounds is thought to involve the modulation of both dopaminergic and serotonergic systems, a hallmark of atypical antipsychotics. bioline.org.brnih.gov

Anxiolytic Potential: The anxiolytic-like effects of piperazine derivatives have been demonstrated in behavioral tests like the elevated plus-maze (EPM) and the light-dark box test. nih.govnih.gov One study on new arylpiperazine derivatives, including compound 3o (N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide) and 4p (N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide), confirmed their anxiolytic activity, suggesting involvement of the 5-HT1A receptors. nih.gov Another derivative, LQFM032 (2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol), also showed anxiolytic-like effects in mice, which were mediated through benzodiazepine (B76468) and nicotinic pathways. nih.gov

Antidepressant Potential: The antidepressant potential of piperazine analogues has been evaluated using models such as the forced swimming test (FST) and tail suspension test (TST) in mice. d-nb.infonih.gov A series of novel aryl piperazine derivatives designed to target both 5-HT1A and sigma-1 receptors yielded compound 27 , which showed significant antidepressant activity in both the FST and TST. d-nb.info Another piperazine derivative, LQFM212, also demonstrated a potent antidepressant-like effect, which was found to involve the monoaminergic pathway and an increase in brain-derived neurotrophic factor (BDNF) levels. nih.gov

Table 3: Preclinical Psychotropic Activity of Piperazine Analogues

Compound Class/Name Potential Activity Animal Model/Test Key Findings Reference
2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides (e.g., 3b ) Antipsychotic Apomorphine-induced climbing (mouse) Showed potential atypical antipsychotic-like profile. arabjchem.org
N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides (e.g., P4 ) Antipsychotic Climbing mouse assay, Quipazine-induced head twitches Compound P4 was the most active D2/5-HT2A antagonist. nih.gov
Arylpiperazine derivatives (3o , 4p ) Anxiolytic Elevated Plus-Maze (EPM) Confirmed anxiolytic effects, involving 5-HT1A receptors. nih.gov
LQFM032 Anxiolytic EPM, Light-dark box Showed anxiolytic-like activity via benzodiazepine and nicotinic pathways. nih.gov
Aryl piperazine derivative (27 ) Antidepressant Forced Swimming Test (FST), Tail Suspension Test (TST) Exhibited good antidepressant activity. d-nb.info
LQFM212 Antidepressant FST Showed antidepressant-like effect involving monoaminergic pathway and BDNF. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design of N Allyl 2 Piperazin 1 Ylacetamide Analogues

Elucidation of Key Structural Determinants for Biological Activity within the N-allyl-2-piperazin-1-ylacetamide Scaffold

The piperazine (B1678402) ring is a well-established "privileged scaffold" in medicinal chemistry due to its versatile nature. semanticscholar.orgnih.gov Its two nitrogen atoms, positioned at opposite ends of the six-membered ring, can be readily modified to modulate physicochemical properties such as solubility and basicity, which in turn affect pharmacokinetic profiles. semanticscholar.org The piperazine core provides a rigid spacer that correctly orients the other functional groups for optimal interaction with biological targets. nih.gov SAR studies on various piperazine derivatives have consistently shown that the nature of the substituents on both nitrogen atoms is a primary determinant of biological activity and selectivity. insilico.eumdpi.com For instance, replacement of the piperazine ring with other cyclic amines like morpholine (B109124) or pyrrolidine (B122466) often leads to a significant decrease in activity, underscoring the importance of the piperazine core for potent biological effects. semanticscholar.org

The acetamide (B32628) linker serves as a crucial bridge connecting the piperazine ring to a terminal pharmacophore. Studies on related aryl acetamide derivatives have indicated that the acetamide group is often preferred over other linkers, such as urea, for achieving improved potency. nih.gov The length and flexibility of this linker are critical for positioning the terminal group correctly within the binding pocket of a target protein.

The N-allyl group is a key feature of the scaffold, and its presence can significantly influence the pharmacological profile. In studies of related non-peptidic δ opioid receptor ligands, the replacement of an N-allyl group with other alkyl moieties was found to modulate receptor affinity. mdma.ch Specifically, an electron-rich substituent at this position appeared to enhance δ receptor affinity. mdma.ch This suggests that the electronic properties and the steric bulk of the N-allyl group are important for receptor recognition and binding.

Impact of Substituent Modifications on Pharmacological Efficacy and Selectivity

Modifications to the substituents on the this compound scaffold have a profound impact on pharmacological efficacy and selectivity. These modifications can be systematically explored to optimize the desired biological activity.

Substitutions on the Aryl Moiety of the Acetamide Group: In a series of 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides, the nature and position of substituents on the aryl ring of the piperazine moiety were found to be critical for antipsychotic-like activity. For example, the presence of a nitro group at the para position of the aryl moiety led to a significant reduction in activity. arabjchem.org Conversely, methoxy (B1213986) analogues showed favorable interactions with serotonin (B10506) receptors. arabjchem.org This highlights the sensitivity of the target receptor to the electronic and steric properties of this part of the molecule.

Modifications of the N-Allyl Group: As mentioned earlier, the N-allyl group plays a significant role in receptor affinity. In a study on diarylmethylpiperazines as δ opioid receptor ligands, replacing the N-allyl group with other alkyl groups like methyl or ethyl slightly decreased δ receptor affinity. mdma.ch However, substituting it with a benzyl (B1604629) group, which is also electron-rich, resulted in a significant increase in affinity. mdma.ch This indicates that while an allyl group is favorable, other electron-rich moieties can also be well-tolerated and even enhance binding.

Impact on Selectivity: The selectivity of this compound analogues can be fine-tuned by strategic substituent modifications. For instance, in a series of piperazinyl bicyclic derivatives targeting the α2δ-1 subunit of voltage-gated calcium channels, the introduction of a small alkyl group on the scaffold and a specific piperazin-1-yl-butyl group led to high selectivity for the α2δ-1 subunit over the α2δ-2 subunit. nih.gov This demonstrates that even subtle changes in the substitution pattern can lead to significant differences in selectivity for closely related biological targets.

Table 1: Impact of Substituent Modifications on Biological Activity of Piperazine Acetamide Analogues
Scaffold PositionSubstituent ModificationObserved Effect on Activity/SelectivityReference
Aryl Moiety of PiperazinePara-nitro groupReduced antipsychotic-like activity arabjchem.org
Aryl Moiety of PiperazineMethoxy groupFavorable interaction with serotonin receptors arabjchem.org
N-allyl positionReplacement with alkyl groupsSlightly reduced δ opioid receptor affinity mdma.ch
N-allyl positionReplacement with benzyl groupIncreased δ opioid receptor affinity mdma.ch
Bicyclic ScaffoldIntroduction of specific piperazin-1-yl-butyl groupHigh selectivity for Cavα2δ-1 over Cavα2δ-2 nih.gov

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional conformation of a ligand is a critical determinant of its ability to bind to a biological target. For cyclic systems like the piperazine ring in this compound, conformational analysis provides valuable insights into the preferred spatial arrangement of the molecule.

The piperazine ring typically adopts a chair conformation. However, the orientation of substituents on the ring can be influenced by various factors, including steric and electronic effects. A phenomenon known as pseudoallylic strain can play a significant role in dictating the conformational preference of substituents on N-acylated piperazines. nih.govacs.org When the lone pair of electrons on a piperazine nitrogen atom conjugates with the adjacent carbonyl group of the acetamide linker, the C-N bond gains partial double-bond character. nih.gov This pseudoallylic strain can force a substituent at the 2-position of the piperazine ring to adopt an axial orientation to minimize steric repulsion. nih.gov

This conformational preference for an axial substituent can have a significant impact on ligand-target interactions. An axially oriented substituent presents a unique exit vector that can be exploited to explore different regions of a binding pocket, potentially leading to enhanced affinity and selectivity. nih.gov In some cases, a thermodynamically less favorable twist-boat conformation of the piperazine ring can be stabilized by interactions within the protein binding site. acs.org

Computational Chemistry Approaches in SAR Development and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate SAR, elucidate binding modes, and guide the optimization of lead compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.govbiomedpharmajournal.orgnih.govnih.govresearchgate.net This method allows researchers to visualize the interactions between the ligand and the amino acid residues in the binding site, providing insights into the molecular basis of activity.

For this compound analogues, docking studies can help to:

Identify key interactions: Docking can reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the target protein. For example, in studies of related piperazine derivatives, the piperazine nitrogen atoms have been shown to form key hydrogen bonds with acidic residues like aspartate in the binding pocket of dopamine (B1211576) receptors. nih.gov

Explain SAR observations: By comparing the docking poses of a series of analogues with their experimental activities, researchers can rationalize the observed SAR. For instance, the reduced activity of a particular substituent might be explained by a steric clash with a residue in the binding site, as revealed by docking.

Guide the design of new analogues: The insights gained from docking studies can be used to design new compounds with improved binding affinity. For example, if a specific region of the binding pocket is identified as being unoccupied, a new analogue can be designed with a substituent that extends into this region to form additional favorable interactions.

Table 2: Representative Molecular Docking Studies on Piperazine Acetamide Analogues
Compound ClassTargetKey Findings from DockingReference
N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogsCOX-2Confirmed binding interactions consistent with in vivo anti-inflammatory activity. nih.gov
2-(piperazin-1-yl)-N-1,3-thiazol-2-ylacetamidesE. coli MurB, Candida albicans CYP51Predicted mechanisms of antibacterial and antifungal activities, confirming experimental results. nih.gov
N-Phenyl Piperazine Derivativesα-amylaseIdentified compounds with strong binding energies and notable inhibition constants. biomedpharmajournal.org
1,4-disubstituted piperazine-based compoundsDopamine D2/D3 receptorsHighlighted key hydrogen bond interactions between piperazine nitrogen and Aspartate residues. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction compared to the static view offered by molecular docking. semanticscholar.orgacs.orgrsc.org By simulating the movement of atoms over time, MD can be used to assess the stability of the ligand-protein complex and to explore the conformational changes that may occur upon binding.

For this compound analogues, MD simulations can be employed to:

Assess the stability of the docked pose: MD simulations can determine whether the binding mode predicted by docking is stable over time. If the ligand remains in the binding pocket in a stable conformation throughout the simulation, it provides greater confidence in the predicted binding mode.

Characterize the dynamics of the interaction: MD can reveal how the ligand and protein move and adapt to each other upon binding. This can provide insights into the flexibility of the binding site and the role of specific residues in accommodating the ligand.

Calculate binding free energies: Advanced MD-based methods can be used to calculate the binding free energy of a ligand, providing a more quantitative prediction of its affinity for the target.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govnih.govopenpharmaceuticalsciencesjournal.com By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the activity of new, untested compounds.

For this compound analogues, QSAR studies can:

Ligand Lipophilic Efficiency (LLE) Analysis in Optimization Efforts

LLE is calculated using the formula: LLE = pXC₅₀ - LogP (or LogD) , where pXC₅₀ is the negative logarithm of the molar concentration of the half-maximal inhibitory or effective concentration (pIC₅₀ or pEC₅₀), and LogP or LogD is the logarithm of the partition or distribution coefficient, respectively. gardp.org This calculation effectively quantifies how much binding affinity is derived per unit of lipophilicity. An increase in potency that is accompanied by a disproportionate increase in lipophilicity often leads to poor ADME characteristics, such as low solubility, high metabolic turnover, and off-target toxicity. sciforschenonline.org Therefore, tracking LLE during the optimization of analogues of this compound is essential for identifying candidates with a higher probability of success. A higher LLE value indicates that an increase in potency is not solely due to rising lipophilicity. sciforschenonline.org Generally, in lead optimization, an LLE value between 5 and 7 is considered desirable. sciforschenonline.org

During the structure-activity relationship (SAR) exploration of the this compound series, LLE serves as a critical tool to guide the selection of substituents. The optimization strategy often involves systematic structural modifications to different parts of the molecule, such as the allyl group, the piperazine core, and the terminal amide. nih.gov By calculating the LLE for each new analogue, researchers can prioritize compounds that demonstrate a genuine improvement in enthalpic binding contributions to the target, rather than those that gain potency through non-specific hydrophobic interactions. nih.govresearchgate.net

The following table illustrates a representative LLE analysis for a hypothetical series of analogues based on the this compound scaffold. Modifications are introduced at the R¹ and R² positions to assess their impact on potency (pIC₅₀), lipophilicity (cLogP), and the resulting LLE.

CompoundpIC₅₀cLogPLLE (pIC₅₀ - cLogP)
1-CH₂CH=CH₂ (Allyl)H6.51.55.0
2-CH₂CH₂CH₃ (Propyl)H6.71.94.8
3-CH₂-cyclopropylH6.91.85.1
4-CH₂CH=CH₂Phenyl7.53.54.0
5-CH₂CH=CH₂4-fluorophenyl7.83.74.1
6-CH₂-cyclopropyl4-pyridyl7.62.15.5

From the data presented, several key SAR insights can be derived through LLE analysis:

Modification at R¹: Comparing the parent compound 1 (this compound) with its saturated analogue 2 (N-propyl-2-piperazin-1-ylacetamide) shows a modest increase in potency (pIC₅₀ from 6.5 to 6.7), but this is accompanied by an increase in lipophilicity (cLogP from 1.5 to 1.9), resulting in a lower LLE of 4.8. This suggests the potency gain is largely driven by hydrophobicity. In contrast, introducing a cyclopropylmethyl group (compound 3 ) leads to a greater potency enhancement (pIC₅₀ = 6.9) with a more controlled increase in lipophilicity (cLogP = 1.8), thereby improving the LLE to 5.1. This makes the cyclopropylmethyl group a more efficient substituent than the propyl group in this position.

Modification at R²: The introduction of a phenyl group at the R² position (compound 4 ) dramatically increases potency to 7.5. However, it also significantly raises lipophilicity (cLogP = 3.5), causing the LLE to drop to 4.0. This is a classic example of a "molecular obesity" pitfall, where potency gains come at the cost of poor physicochemical properties. sciforschenonline.org While the fluorinated analogue 5 shows even better potency (pIC₅₀ = 7.8), the LLE remains low at 4.1, indicating this substitution pattern is not an efficient path for optimization.

Combined Optimization: Compound 6 combines the efficient cyclopropylmethyl group at R¹ with a polar 4-pyridyl ring at R². This strategy successfully boosts potency (pIC₅₀ = 7.6) while maintaining low lipophilicity (cLogP = 2.1). The resulting LLE of 5.5 is the highest in the series, highlighting it as a highly promising candidate. This analogue demonstrates a successful optimization guided by LLE, where potency was improved through specific, favorable interactions rather than non-specific hydrophobicity.

Molecular Mechanisms of Action and Target Identification for N Allyl 2 Piperazin 1 Ylacetamide Analogues

Biochemical Pathways Modulated by Piperazine-Acetamide Structural Motifs

The piperazine-acetamide structural motif is a versatile scaffold found in a multitude of biologically active compounds, influencing a variety of biochemical pathways. researchgate.net These pathways are often central to cell survival, proliferation, and death, making them key targets in drug discovery.

One of the most significant pathways modulated by piperazine-acetamide analogues is apoptosis, or programmed cell death. Several derivatives have been shown to induce apoptosis in cancer cells through both the death receptor and mitochondrial-mediated pathways. nih.gov The death receptor pathway is initiated by the binding of extracellular ligands to transmembrane receptors, leading to the activation of caspase-8. nih.gov The mitochondrial pathway, on the other hand, involves the release of pro-apoptotic factors from the mitochondria, often triggered by cellular stress signals like the generation of reactive oxygen species (ROS). nih.gov This leads to the activation of caspase-9. nih.gov Both caspase-8 and caspase-9 can then activate the executioner caspase, caspase-3, which orchestrates the dismantling of the cell. nih.gov

Furthermore, piperazine (B1678402) derivatives have been implicated in the modulation of signaling pathways crucial for cell cycle regulation and proliferation. For instance, some analogues can arrest the cell cycle at the G0/G1 or G2/M phase, preventing cancer cells from dividing. researchgate.net This is often achieved by targeting key proteins involved in cell cycle progression.

In the context of neurodegenerative diseases like Alzheimer's, piperazine-acetamide derivatives can influence the cholinergic pathway by inhibiting enzymes that break down acetylcholine (B1216132), a key neurotransmitter for memory and learning. semanticscholar.orgnih.gov By increasing acetylcholine levels in the brain, these compounds can help improve cognitive function. semanticscholar.org

The versatility of the piperazine-acetamide scaffold allows for its incorporation into molecules that can interact with a wide array of biological targets, thereby modulating a diverse set of biochemical pathways critical in various disease states.

Identification and Characterization of Specific Protein and Enzyme Targets

The biological activity of N-allyl-2-piperazin-1-ylacetamide analogues stems from their ability to interact with specific protein and enzyme targets. These interactions can range from enzymatic inhibition to receptor binding and modulation of protein-protein interactions, leading to a cascade of cellular events.

Enzymatic Inhibition Targets

A primary mechanism of action for many piperazine-acetamide derivatives is the inhibition of key enzymes involved in various pathological processes.

Cholinesterases: Several piperazine-acetamide analogues have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). semanticscholar.orgnih.govmdpi.combohrium.com These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. semanticscholar.org Inhibition of these enzymes increases acetylcholine levels, a strategy employed in the symptomatic treatment of Alzheimer's disease. semanticscholar.org For example, certain thiazole-piperazine acetamide (B32628) derivatives have shown significant AChE inhibitory activity, with some compounds being more potent than the standard drug donepezil (B133215). nih.gov

Cathepsins: While direct inhibition of cathepsins by this compound analogues is not extensively documented in the provided results, the broader class of chalcones, which can be structurally related to some intermediates, have been studied for their activity against cathepsins. bohrium.com

Lanosterol (B1674476) 14-α-demethylase: This enzyme, also known as CYP51, is a crucial component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. mdpi.comnih.govacs.org Azole-containing compounds, which can be integrated with a piperazine-acetamide scaffold, are well-known inhibitors of this enzyme. mdpi.comresearchgate.net Inhibition of fungal lanosterol 14-α-demethylase is a major mechanism for antifungal drugs, while selective inhibition of the mammalian enzyme is being explored for its hypolipidemic effects. nih.govresearchgate.net Structurally simple dialkyl imidazoles have shown efficacy against Trypanosoma cruzi lanosterol-14α-demethylase, highlighting the potential for this target in treating parasitic diseases. nih.gov

DNA-gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication, recombination, and repair, making them attractive targets for antibacterial agents. nih.govnih.gov Novel piperazine-based cinnamic acid derivatives have been shown to act as inhibitors of E. coli DNA gyrase subunit B. nih.gov Molecular docking studies have revealed that these compounds can bind to the active site and form hydrogen bonds with key amino acid residues. nih.gov

Receptor Binding Targets and Signaling Cascades

Beyond enzymatic inhibition, piperazine-acetamide analogues can also exert their effects by binding to specific receptors, thereby initiating or blocking intracellular signaling cascades. G protein-coupled receptors (GPCRs) are a major class of receptors targeted by many drugs. nih.gov

Bradykinin (B550075) B1 Receptor: Some acetamide derivatives containing a piperazinyl structure have been investigated as antagonists of the bradykinin B1 receptor. patsnap.com This receptor is involved in inflammation and pain, and its blockade represents a potential therapeutic strategy.

Cannabinoid Receptor 2 (CB2): A series of 2,4,6-trisubstituted 1,3,5-triazines incorporating a piperazinyl moiety have been developed as CB2 receptor agonists. frontiersin.org The CB2 receptor is primarily expressed in immune cells and is a target for modulating inflammation. frontiersin.org Some of these compounds have shown biased signaling, preferentially activating certain downstream pathways over others. frontiersin.org For example, some analogues were biased towards receptor internalization over cAMP and pERK signaling pathways. frontiersin.org

Sigma-2 Receptors: These receptors are overexpressed in rapidly dividing tumor cells and are involved in cell proliferation and viability. wvu.edu While not directly linked to piperazine-acetamide structures in the provided text, they represent a potential target for anticancer drugs.

5-HT1A Receptor: Piperazine derivatives have been designed to target the 5-hydroxytryptamine (serotonin) 1A receptor (5-HT1AR). researchgate.net Activation of this receptor is a key mechanism for many antidepressant and anxiolytic drugs. One such derivative was found to have a high affinity for the 5-HT1AR and could increase serotonin (B10506) levels in the brain, subsequently activating the BDNF/PKA signaling pathway. researchgate.net

Protein-Protein Interaction Modulators

Modulating protein-protein interactions (PPIs) is an emerging strategy in drug discovery, offering a way to target cellular processes that are difficult to address with traditional enzyme inhibitors or receptor antagonists. nih.govmdpi.comfrontiersin.org

Polo-Box Domain of Polo-like Kinase 1 (PLK1): PLK1 is a key regulator of cell division and is often overexpressed in cancer cells. nih.govnih.govnih.gov While many inhibitors target the kinase domain of PLK1, there is growing interest in developing inhibitors that target the polo-box domain (PBD). nih.govnih.govacs.org The PBD is a protein-protein interaction module that is essential for PLK1's function. nih.govnih.gov Inhibitors targeting the PBD could offer greater selectivity and reduced off-target effects compared to kinase inhibitors. nih.govacs.org Some benzimidazole (B57391) thiophene (B33073) inhibitors have shown potent anti-schistosomal activity by targeting the PLK1 of the parasite. plos.org

Mechanisms Involving Ion Chelation and Enzyme Activation

Procaspase-3 Activation: A notable mechanism of action for some piperazine-containing compounds is the activation of procaspase-3, the inactive zymogen of the executioner caspase-3. nih.govillinois.eduresearchgate.net Procaspase-activating compound 1 (PAC-1) and its derivatives induce apoptosis in cancer cells by chelating inhibitory zinc ions, which in turn facilitates the activation of procaspase-3. nih.govresearchgate.net Structure-activity relationship studies have shown that the ortho-hydroxy N-acylhydrazone motif is crucial for this activity, as it is responsible for zinc binding. nih.gov

Cellular Effects and Intracellular Signaling Pathways Associated with this compound Analogues

The molecular interactions of this compound analogues translate into a variety of cellular effects, largely driven by the modulation of intracellular signaling pathways.

A prominent cellular effect is the induction of apoptosis in cancer cells. researchgate.netnih.govplos.org This is often accompanied by the activation of caspase cascades, including caspase-8, caspase-9, and the executioner caspase-3. nih.govplos.org The cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis and is frequently observed with these compounds. nih.govplos.org Furthermore, some derivatives can downregulate anti-apoptotic proteins like survivin and c-FLIP, further promoting cell death. nih.govplos.org

In the context of hepatocellular carcinoma, a piperazine derivative known as BK10007S has been shown to induce apoptosis by inhibiting CUG-binding protein 1 (CUGBP1) and activating caspases. plos.org Overexpression of CUGBP1 was found to reduce the apoptotic effects of this compound. plos.org

The generation of reactive oxygen species (ROS) is another cellular effect associated with some piperazine-acetamide analogues. nih.gov Increased ROS levels can lead to a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov

In addition to apoptosis, these compounds can also affect cell cycle progression, leading to cell cycle arrest in different phases, thereby inhibiting the proliferation of cancer cells. researchgate.net

For analogues targeting the 5-HT1A receptor, the cellular effects are linked to the modulation of neuronal signaling. Activation of the 5-HT1AR can lead to an increase in the expression of brain-derived neurotrophic factor (BDNF) and protein kinase A (PKA), a pathway implicated in the therapeutic effects of antidepressants. researchgate.net

The diverse cellular effects of this compound analogues highlight their potential as therapeutic agents for a range of diseases, from cancer to neurodegenerative disorders. The specific cellular outcome is determined by the unique molecular target and the signaling pathways that are consequently modulated.

Absence of Research Data for this compound Prevents In-Depth Analysis of its Biological Activity

Despite a comprehensive search of scientific databases and publicly available literature, no research findings on the biological activities of the chemical compound This compound could be identified. Specifically, there is a lack of published studies investigating its potential anti-proliferative, apoptotic, or cell migration and invasion-inhibiting effects, which are critical areas of inquiry in the development of novel therapeutic agents.

The initial search for information on this compound and its analogues did not yield any specific data. A targeted search for "this compound" only resulted in a product listing from a chemical supplier, which notably included "Citations: 0," indicating an absence of cited research utilizing this compound. scbt.com This suggests that while the compound is available for purchase, it has not yet been the subject of published scientific investigation into its molecular mechanisms of action or its effects on cancer cells.

The user's request for an article structured around the "," including detailed subsections on anti-proliferative and apoptotic mechanisms and effects on cell migration and invasion, cannot be fulfilled at this time due to the absence of the necessary foundational research. The creation of scientifically accurate and informative content, including data tables and detailed research findings, is contingent upon the existence of such studies.

Without any available data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Therefore, no content can be provided for the specified outline.

Future Research Directions and Therapeutic Implications of N Allyl 2 Piperazin 1 Ylacetamide

Design and Synthesis of Novel Multi-target Ligands Based on the N-allyl-2-piperazin-1-ylacetamide Scaffold

The development of multi-target-directed ligands (MTDLs) is a key strategy in modern medicinal chemistry, particularly for complex multifactorial diseases. researchgate.net The this compound scaffold is an excellent starting point for creating such MTDLs due to the inherent properties of the piperazine (B1678402) ring. researchgate.netresearchgate.net The piperazine moiety, a six-membered ring with two nitrogen atoms at positions 1 and 4, allows for the introduction of two different substituents, enabling the resulting molecule to interact with multiple biological targets. researchgate.net

Researchers are actively designing and synthesizing novel compounds by modifying the this compound structure. These modifications often involve attaching various pharmacophoric groups to the piperazine nitrogen atoms. researchgate.net For instance, arylpiperazine derivatives have shown significant potential in cancer research due to their ability to interact with various molecular targets implicated in cancer pathogenesis. mdpi.com The flexible nature of the piperazine scaffold allows for the creation of bitopic ligands that can bind to both an orthosteric binding site and a secondary binding site on a target protein, leading to enhanced potency and selectivity. mdpi.com

One approach involves the molecular hybridization of the this compound core with other known bioactive scaffolds. For example, conjugating it with fragments of existing drugs, such as donepezil (B133215), has been explored to create multi-target agents for Alzheimer's disease. researchgate.net The synthesis of these novel derivatives often involves multi-step reaction sequences, including amidation and nucleophilic substitution reactions. researchgate.netmdpi.com

Table 1: Examples of Synthesized this compound Derivatives and their Potential Applications

DerivativeModificationPotential Therapeutic AreaReference
N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide (B32628)Replacement of piperazine with piperidine (B6355638) and N-allyl with naphthalen-1-ylAlzheimer's Disease (Butyrylcholinesterase inhibitor) researchgate.net
Quinoxalinyl–piperazine derivativesIncorporation of a quinoxaline (B1680401) moietyCancer (Growth inhibition of various cancer cell lines) mdpi.com
Amiridine-piperazine hybridsHybridization with amiridineAlzheimer's Disease (Cholinesterase inhibitors) researchgate.net
Ranitidine analogs with 1,8-naphthalimide (B145957)Incorporation of a 1,8-naphthalimide moietyAlzheimer's Disease (Aβ aggregation and AChE inhibitor) mdpi.com

Exploration of New Therapeutic Areas for this compound Derivatives

The versatility of the this compound scaffold extends to its potential application in a wide range of therapeutic areas beyond its initial focus. The piperazine ring is a common feature in many centrally acting drugs, suggesting that derivatives of this compound could be explored for neurological and psychiatric disorders. researchgate.net Piperazine derivatives have been investigated for their antipsychotic, antidepressant, and anxiolytic properties. researchgate.net

Furthermore, the structural motif of piperazine is present in compounds with antimicrobial, antifungal, and antiviral activities. nih.govresearchgate.net For example, certain piperazine derivatives have shown significant antimicrobial activity, comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole. nih.govnih.gov This opens up avenues for developing new anti-infective agents based on the this compound backbone.

The anti-proliferative activity of arylpiperazine derivatives against various cancer cell lines suggests a role in oncology. mdpi.com Research has shown that modifications to the arylpiperazine structure can lead to potent growth inhibitors of cancer cells. mdpi.com Additionally, some piperazine-containing compounds have been investigated as potential agents for Alzheimer's disease, targeting enzymes like acetylcholinesterase and butyrylcholinesterase. researchgate.netnih.gov

Advanced Computational Modeling and Artificial Intelligence in Lead Optimization and Discovery

The integration of advanced computational modeling and artificial intelligence (AI) is set to revolutionize the discovery and optimization of drug candidates based on the this compound scaffold. mdpi.comnih.gov These technologies can significantly accelerate the drug discovery process by rapidly identifying promising compounds and predicting their biological activities. mdpi.com

Computational tools like molecular docking and virtual screening are already being employed to predict how this compound derivatives will interact with their biological targets. nih.govresearchgate.net These methods allow researchers to virtually screen large libraries of compounds and prioritize those with the highest potential for further experimental testing. nih.gov For instance, molecular docking studies have been used to understand the binding modes of piperazine derivatives within the active sites of enzymes, providing insights for rational drug design. nih.gov

Development of Prodrug Strategies for Enhanced Pharmacological Profiles

Prodrug strategies offer a powerful approach to improve the pharmacological properties of this compound and its derivatives. researchgate.net A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. nih.gov This approach can be used to overcome various challenges, such as poor solubility, low bioavailability, and undesirable side effects. researchgate.netnih.gov

By chemically modifying the this compound molecule, its physicochemical properties can be altered to enhance its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net For example, ester prodrugs have been successfully used to improve the transdermal delivery of various drugs. nih.gov This strategy involves masking a polar functional group with a more lipophilic ester group, which can then be cleaved by enzymes in the skin to release the active drug. nih.gov

The development of prodrugs of this compound could involve creating ester or amide linkages at suitable positions in the molecule. researchgate.net These prodrugs would be designed to be stable until they reach their target site, where they would be activated by specific enzymes. This approach could lead to improved therapeutic efficacy and a better safety profile for drugs derived from this scaffold. acs.org

Integration of this compound Research with Emerging Drug Discovery Technologies

The future of drug discovery for compounds like this compound lies in the integration of its research with emerging technologies. These advanced platforms can provide more accurate and predictive models of human physiology, leading to a higher success rate in clinical trials.

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. This technology can be used to quickly identify promising derivatives of this compound from large chemical libraries.

Organ-on-a-chip models are microfluidic devices that mimic the structure and function of human organs. These models can be used to test the efficacy and toxicity of new drug candidates in a more physiologically relevant environment than traditional cell cultures or animal models. This can provide more accurate predictions of how a drug will behave in humans and help to reduce the reliance on animal testing.

The combination of these emerging technologies with the versatile this compound scaffold holds immense promise for the development of novel and effective therapies for a wide range of diseases.

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